molecular formula C18H21F2N3O5S2 B10935823 N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10935823
M. Wt: 461.5 g/mol
InChI Key: BYGFQJNMTSKOCF-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a thienylsulfonyl-substituted piperazine moiety. The unique structural features of this compound make it a valuable subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE stands out due to its combination of difluoromethoxy, methoxy, and thienylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse scientific applications .

Properties

Molecular Formula

C18H21F2N3O5S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H21F2N3O5S2/c1-27-15-11-13(4-5-14(15)28-18(19)20)21-16(24)12-22-6-8-23(9-7-22)30(25,26)17-3-2-10-29-17/h2-5,10-11,18H,6-9,12H2,1H3,(H,21,24)

InChI Key

BYGFQJNMTSKOCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC(F)F

Origin of Product

United States

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